Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is an organic compound with the molecular formula C16H30O7. It is a diester derived from diethylene glycol and acetic acid, featuring two tert-butyl ester groups. This compound is often used in organic synthesis and as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate can be synthesized through the esterification of diethylene glycol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield diethylene glycol and acetic acid.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Substitution: Reagents such as trifluoroacetic acid in dichloromethane are commonly used to remove the tert-butyl groups.
Major Products Formed
Hydrolysis: Diethylene glycol and acetic acid.
Substitution: Depending on the substituent introduced, various esters or ethers can be formed.
Scientific Research Applications
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is utilized in several scientific research fields:
Chemistry: Used as a protecting group for carboxylic acids in organic synthesis.
Biology: Employed in the synthesis of bioconjugates and as a linker in drug delivery systems.
Medicine: Investigated for its potential in creating prodrugs that release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate exerts its effects primarily involves the hydrolysis of its ester bonds. This hydrolysis releases diethylene glycol and acetic acid, which can then participate in further chemical reactions. The tert-butyl groups provide steric hindrance, protecting the ester bonds from premature hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol diacetate: Similar in structure but with an additional ethylene glycol unit.
Tetraethylene glycol di-p-tosylate: Contains tosylate groups instead of tert-butyl groups.
Diethylene glycol diacetate: Lacks the tert-butyl groups, making it less sterically hindered.
Uniqueness
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is unique due to its tert-butyl ester groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful as a protecting group in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7/c1-15(2,3)22-13(17)11-20-9-7-19-8-10-21-12-14(18)23-16(4,5)6/h7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQISQVAOBFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.